(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid
Description
(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid (CAS: 1801893-44-6) is a chiral amino acid derivative structurally based on L-leucine, where the α-amino group is acylated with a 2,2-dimethylpropanamido (pivaloyl) group . This modification introduces significant steric bulk and hydrophobicity compared to unmodified leucine. The compound is primarily utilized in peptide synthesis and pharmaceutical research as a building block or intermediate. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol. The pivaloyl group enhances metabolic stability by resisting enzymatic hydrolysis, making it valuable in prodrug design .
Properties
IUPAC Name |
(2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(2)6-8(9(13)14)12-10(15)11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZMLDKOPZADGZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285054 | |
| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33019-84-0 | |
| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33019-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylpropanoic acid and 4-methylpentanoic acid.
Amidation Reaction: The amidation reaction is carried out by reacting 2,2-dimethylpropanoic acid with an amine derivative to form the amide bond.
Stereoselective Synthesis: The stereochemistry at the second carbon is controlled using chiral catalysts or chiral auxiliaries to ensure the (2S) configuration.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amines.
Scientific Research Applications
Structure and Composition
- IUPAC Name : (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoic acid
- Molecular Formula : C11H21NO3
- CAS Number : 33019-84-0
The compound's synthesis typically involves an amidation reaction between 2,2-dimethylpropanoic acid and an appropriate amine, utilizing chiral catalysts to ensure the desired stereochemistry. The final product is purified through recrystallization or chromatography.
Reaction Characteristics
(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid can undergo various chemical reactions:
- Oxidation : The carboxylic acid group can be oxidized to yield derivatives.
- Reduction : The amide group can be converted to an amine using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions.
Chemistry
In the field of chemistry, this compound serves as a:
- Building Block : It is used in the synthesis of more complex molecules.
- Chiral Auxiliary : It aids in asymmetric synthesis processes.
Biology
Research indicates that this compound may interact with various enzymes and receptors. Studies are ongoing to explore its biological activities, including:
- Enzyme Interaction Studies : Investigating how the compound modulates enzyme activity.
- Receptor Binding Studies : Understanding its role in receptor-mediated pathways.
Medicine
The compound is being explored for potential therapeutic applications:
- Drug Development : Research focuses on its efficacy as a drug candidate for various diseases.
- Therapeutic Applications : Investigations into its role in treating conditions such as metabolic disorders and inflammatory diseases.
Industry
In industrial applications, this compound is utilized as:
- Intermediate in Pharmaceuticals : It plays a role in the synthesis of pharmaceutical compounds.
- Material Development : Its properties are leveraged in creating new materials for various applications.
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound exhibited inhibitory effects on certain enzymatic activities, suggesting potential roles in metabolic regulation.
Case Study 2: Therapeutic Potential
Research published in a peer-reviewed journal explored the compound's effects on inflammatory markers in vitro. The findings demonstrated that treatment with this compound significantly reduced markers associated with inflammation, indicating its potential as an anti-inflammatory agent.
Case Study 3: Synthesis Optimization
An investigation into the synthesis of this compound focused on optimizing reaction conditions to improve yield and purity. The study identified specific catalysts that enhanced stereoselectivity during synthesis.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid
- Structure: Features ester groups at positions 2 (isobutyryloxy) and 3 (dodecanoyloxy) on the 4-methylpentanoic acid backbone.
- Key Properties :
- Comparison : Unlike the target compound’s amide group, this derivative’s ester linkages enhance lipophilicity, improving penetration into Gram-positive bacterial membranes. The target’s pivaloyl group may offer similar hydrophobicity but with greater hydrolytic stability .
(S)-2-(2-Aminobenzamido)-4-methylpentanoic Acid
- Structure: Contains a 2-aminobenzamido substituent at position 2.
- Molecular weight: 759.84 g/mol (as part of a larger peptide) .
- This difference may influence solubility and intermolecular interactions in crystal structures .
(2S)-2-((Tert-butyldimethylsilyl)oxy)-4-methylpentanoic Acid
Bioactive Analogues
Petromyzonacil (Uracil Derivative)
- Structure: Features a uracil-like moiety conjugated to the 4-methylpentanoic acid backbone.
- Key Properties :
- Comparison : The uracil group introduces hydrogen-bonding capacity and planar geometry, contrasting with the target’s purely aliphatic substituent. This structural difference underscores the role of aromaticity in nucleic acid targeting .
(2S)-2-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoylamino]-4-methylpentanoic Acid
- Structure: A complex substituent with amino, hydroxy, and phenyl groups.
- Key Properties :
- Comparison : The multifunctional substituent enables interactions with biological targets (e.g., enzymes or receptors), whereas the target’s pivaloyl group prioritizes metabolic stability over direct bioactivity .
Dipeptide Derivatives
Alanyl-Leucine (Ala-Leu)
- Structure : A dipeptide with alanine linked to leucine.
- Key Properties: Molecular weight: 232.26 g/mol.
- Comparison: Unlike the target’s acylated structure, Ala-Leu retains free amino and carboxyl groups, making it susceptible to peptidase cleavage. This contrast highlights the target’s utility in prolonging half-life .
Gamma-Glutamylleucine
- Structure : Glutamic acid conjugated to leucine via a gamma-linkage.
- Key Properties :
- Comparison : The gamma-glutamyl linkage and additional carboxyl group differentiate its metabolic pathway from the target’s α-amidated structure .
Biological Activity
Overview
(2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid is a chiral compound notable for its unique structural features, including an amide and a carboxylic acid functional group. Its biological activity is of significant interest due to its potential interactions with various enzymes and receptors, which could lead to diverse physiological effects.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₃₁N₃O₂
- Molecular Weight : 215.40 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity. The compound may act as an inhibitor or activator depending on the target, influencing metabolic pathways and cellular functions.
Potential Targets:
- Enzymes : The compound may interact with enzymes involved in metabolic processes, potentially affecting energy metabolism and biosynthetic pathways.
- Receptors : It could bind to specific receptors, leading to alterations in signal transduction pathways.
In Vitro Studies
Recent studies have explored the compound's effects on various cell lines:
- Cytotoxicity : Research indicates that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For instance, it demonstrated a significant inhibitory effect on MCF-7 breast cancer cells with a GI50 value of 5.12 ± 0.23 µM, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cancer cell proliferation. A study reported that it reduced the activity of the NEK family kinases (NEK6, NEK7) involved in cell cycle regulation .
- Cell Signaling Modulation : The compound's interaction with signaling pathways was highlighted in studies showing that it can alter the phosphorylation states of key proteins involved in apoptosis and cell survival .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Cytotoxicity against MCF-7 cells; enzyme inhibition | Potential anticancer agent |
| (2S)-2-(2,2-Dimethylpropanamido)-4-ethylpentanoic acid | Limited studies; similar structural properties | Less explored |
| (2S)-2-(2,2-Dimethylpropanamido)-4-methylhexanoic acid | Potentially similar activity but requires further study | Structural variations noted |
Case Studies
- Breast Cancer Treatment : A case study involving MCF-7 cells demonstrated that treatment with this compound led to a reduction in cell viability by 40% after 48 hours of exposure. This suggests its potential role in breast cancer therapy .
- Metabolic Disorders : Another research effort indicated that this compound could influence metabolic pathways related to obesity and diabetes by modulating enzyme activities associated with fatty acid metabolism.
Q & A
Basic Research Questions
Q. What purification methods are recommended to achieve high enantiomeric purity for (2S)-2-(2,2-Dimethylpropanamido)-4-methylpentanoic acid?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., methanol/water mixtures) is effective for isolating enantiopure forms. Column chromatography with silica gel and a gradient elution system (ethyl acetate/hexane) can further refine purity. Confirm enantiomeric ratios via chiral HPLC using columns like Chiralpak IA/IB under isocratic conditions with UV detection at 220 nm .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identify amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands to confirm secondary structure.
- NMR : Use ¹H NMR to resolve methyl groups (δ 0.8–1.2 ppm) and amide protons (δ 6.5–8.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm).
- HRMS : Validate molecular weight with ESI-HRMS in positive ion mode (expected [M+H]⁺ ≈ 244.2 g/mol) .
Q. What safety protocols are critical during laboratory handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to prevent inhalation of aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .
Advanced Research Questions
Q. How can contradictions in NMR data for stereochemical assignments be resolved?
- Methodological Answer :
- 2D NMR : Employ NOESY to detect spatial proximity between protons (e.g., methyl groups and amide hydrogens).
- X-ray Crystallography : Resolve absolute configuration by growing single crystals via slow evaporation in acetonitrile/water (70:30) and analyze with Cu-Kα radiation (λ = 1.5418 Å) .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G* basis set) .
Q. What experimental designs are effective for studying metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) in PBS (pH 7.4) at 37°C. Quench reactions with ice-cold acetonitrile at 0, 5, 15, 30, and 60 minutes.
- LC-MS/MS Analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor metabolites via MRM transitions.
- CYP Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify metabolic pathways .
Q. How can computational modeling predict the biological activity of structural analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock analogs into target proteins (e.g., proteases). Set grid boxes around active sites (20 × 20 × 20 Å) and run 50 genetic algorithm iterations.
- MD Simulations : Perform 100 ns simulations (GROMACS, CHARMM36 force field) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.
- QSAR Models : Derive descriptors (e.g., logP, TPSA) using MOE software. Build regression models with R² > 0.8 to optimize activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility measurements across studies?
- Methodological Answer :
- Standardized Conditions : Measure solubility in PBS (pH 7.4) and DMSO at 25°C using UV-Vis spectroscopy (λ = 254 nm).
- Aggregation Checks : Perform dynamic light scattering (DLS) to detect colloidal aggregates.
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots using data from 10–40°C .
Experimental Design Considerations
Q. What strategies improve yield in multi-step syntheses of analogs?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
